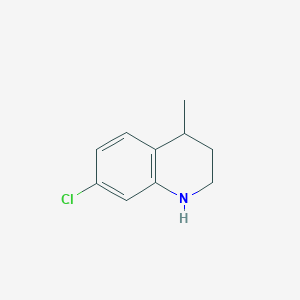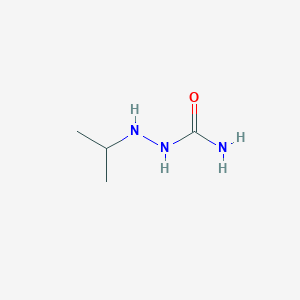
(Propan-2-ylamino)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: (Propan-2-ylamino)urea can be synthesized through the nucleophilic addition of isopropylamine to potassium isocyanate in water. This method is efficient and environmentally friendly as it avoids the use of organic solvents . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions: (Propan-2-ylamino)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (Propan-2-ylamino)urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and altering their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .
相似化合物的比较
N,N’-Diisopropylurea: Similar in structure but with two isopropyl groups.
N-Methylurea: Contains a methyl group instead of an isopropyl group.
N,N’-Dimethylurea: Contains two methyl groups instead of isopropyl groups.
Uniqueness: (Propan-2-ylamino)urea is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and potential therapeutic agents .
属性
CAS 编号 |
14869-57-9 |
|---|---|
分子式 |
C4H11N3O |
分子量 |
117.15 g/mol |
IUPAC 名称 |
(propan-2-ylamino)urea |
InChI |
InChI=1S/C4H11N3O/c1-3(2)6-7-4(5)8/h3,6H,1-2H3,(H3,5,7,8) |
InChI 键 |
AKOJTNUBZFZDAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
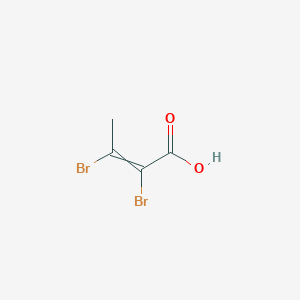
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
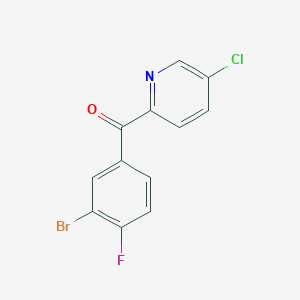

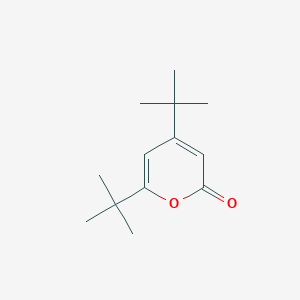
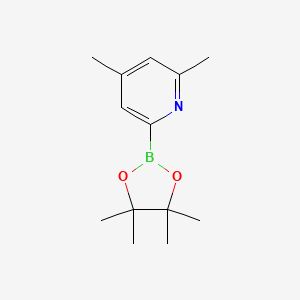
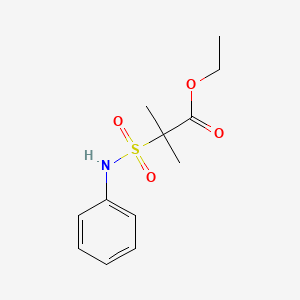
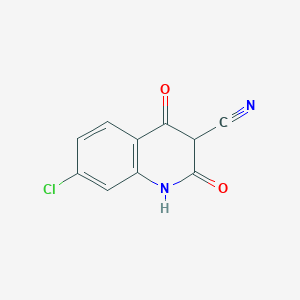
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
